molecular formula C19H18F3N7O2 B2610747 6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2189499-42-9

6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2610747
CAS RN: 2189499-42-9
M. Wt: 433.395
InChI Key: RLHMXOTYMHPTAW-UHFFFAOYSA-N
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Description

6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H18F3N7O2 and its molecular weight is 433.395. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Activity and Eosinophil Infiltration Inhibition

This compound has been evaluated for its antihistaminic activity and its ability to inhibit eosinophil infiltration, showing promise as a therapeutic agent for conditions such as atopic dermatitis and allergic rhinitis. It demonstrates potent antihistaminic activity with a distinctive mechanism of action, inhibiting eosinophil infiltration in the skin caused by topical antigen challenges in sensitized guinea pigs. This suggests its potential for treating allergic reactions and inflammatory conditions without the central side effects commonly associated with antihistamines (Gyoten et al., 2003).

Molecular Docking and Antimicrobial Activity

Research into novel pyridine and fused pyridine derivatives, including compounds structurally related to the one , has involved molecular docking screenings to explore their potential as antimicrobial agents. These studies have shown that such compounds exhibit moderate to good binding energies with target proteins, highlighting their potential in developing new antimicrobial and antioxidant therapies (Flefel et al., 2018).

Structural and Electronic Properties in Anticonvulsant Drugs

Investigations into the structural and electronic properties of compounds with similar frameworks have been conducted to understand their potential as anticonvulsant drugs. These studies focus on the crystal structures and molecular orbital calculations of anticonvulsant compounds, providing insights into the physicochemical basis of their pharmacological activity. Such research aids in the design and optimization of new therapeutic agents targeting convulsive disorders (Georges et al., 1989).

Androgen Receptor Downregulator for Prostate Cancer Treatment

In the context of advanced prostate cancer treatment, modifications to the basic structure of related compounds have addressed issues related to pharmacokinetics and toxicity, leading to the development of clinical candidates like AZD3514. This compound, undergoing clinical trials, exemplifies the application of chemical modifications to enhance the efficacy and safety of potential therapeutic agents (Bradbury et al., 2013).

properties

IUPAC Name

6-(1,2,4-triazol-1-yl)-2-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N7O2/c20-19(21,22)15-2-1-14(9-24-15)18(31)27-7-5-13(6-8-27)10-28-17(30)4-3-16(26-28)29-12-23-11-25-29/h1-4,9,11-13H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHMXOTYMHPTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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